

Application Note: ^{13}C NMR Spectroscopy of 4-(Pyridin-2-yl)butanoic acid

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Compound of Interest

Compound Name: 4-(Pyridin-2-yl)butanoic acid

Cat. No.: B175897

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Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of the ^{13}C Nuclear Magnetic Resonance (NMR) spectrum of **4-(pyridin-2-yl)butanoic acid**. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will detail the experimental protocol, present an analysis of the expected chemical shifts, and discuss the underlying principles that govern the spectral features of this bifunctional molecule. The methodologies described herein are designed to ensure high-quality, reproducible data for the unambiguous characterization of **4-(pyridin-2-yl)butanoic acid** and related compounds.

Introduction

4-(Pyridin-2-yl)butanoic acid is a molecule of interest in medicinal chemistry and materials science due to the presence of both a pyridine ring and a carboxylic acid moiety.^{[1][2]} The pyridine group can act as a ligand for metal coordination or a hydrogen bond acceptor, while the carboxylic acid provides a site for amide bond formation, salt formation, or other functional group transformations. Accurate structural confirmation is a critical step in the synthesis and application of this compound. ^{13}C NMR spectroscopy is an indispensable, non-destructive technique for this purpose, providing detailed information about the carbon framework of a molecule.^[3] Each unique carbon atom in a molecule produces a distinct signal in the ^{13}C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.^[4] This allows for the confident identification and structural verification of organic compounds.

I. Principles of ^{13}C NMR and Structural Influence

The ^{13}C NMR spectrum of **4-(pyridin-2-yl)butanoic acid** is influenced by several key factors:

- Electronegativity: The highly electronegative nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid group significantly deshield adjacent carbon atoms, causing their signals to appear at higher chemical shifts (downfield).[5][6]
- Aromaticity: The carbons within the pyridine ring are sp^2 hybridized and part of an aromatic system, which causes their signals to appear in a characteristic downfield region (typically 100-150 ppm).[5][7]
- Inductive Effects: The electron-withdrawing effects of the pyridine ring and the carboxyl group propagate through the aliphatic chain, influencing the chemical shifts of the methylene carbons.[8]

II. Experimental Protocol

A. Sample Preparation

A robust and reproducible protocol is essential for acquiring a high-quality ^{13}C NMR spectrum.

- Analyte: **4-(Pyridin-2-yl)butanoic acid** (CAS 102879-51-6)[9]
- Solvent Selection: Deuterated chloroform (CDCl_3) is a common choice for its excellent solubilizing properties for a wide range of organic compounds.[8] Deuterated dimethyl sulfoxide (DMSO-d_6) is a suitable alternative if solubility in CDCl_3 is limited. The choice of solvent can slightly influence chemical shifts.[3][10]
- Concentration: Prepare a solution of 10-20 mg of **4-(pyridin-2-yl)butanoic acid** in approximately 0.6-0.7 mL of the chosen deuterated solvent.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.0$ ppm).[8]
- Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

B. NMR Instrument Parameters

The following parameters are recommended for a standard ^{13}C NMR experiment on a 400 MHz or 500 MHz spectrometer.

Parameter	Recommended Value	Rationale
Spectrometer Frequency	100 or 125 MHz for ^{13}C	Higher field strength provides better signal dispersion and sensitivity.
Pulse Program	zgpg30 (or similar)	Standard proton-decoupled pulse sequence for ^{13}C detection.
Acquisition Time (AQ)	1-2 seconds	Sufficient time for the FID to decay, ensuring good resolution.
Relaxation Delay (D1)	2-5 seconds	Allows for adequate relaxation of quaternary carbons, which have longer T_1 values.
Number of Scans (NS)	1024-4096 (or more)	Due to the low natural abundance of ^{13}C , a larger number of scans is required to achieve a good signal-to-noise ratio.
Spectral Width (SW)	0-220 ppm	Encompasses the full range of expected chemical shifts for organic molecules. ^[4]
Temperature	298 K (25 °C)	Standard operating temperature.

III. Data Analysis and Spectral Interpretation

A. Predicted ^{13}C NMR Chemical Shifts

The structure of **4-(pyridin-2-yl)butanoic acid**, with the carbons numbered for assignment purposes, is shown below:

Based on established chemical shift ranges for similar functional groups, the predicted ^{13}C NMR spectrum will exhibit nine distinct signals.[11][12]

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Multiplicity (from DEPT)	Rationale
C1 (COOH)	175-185	Quaternary (C)	Carboxyl carbons are highly deshielded and appear far downfield. [6] [13] [14]
C2 (CH ₂)	30-35	Methylene (CH ₂)	α -carbon to the carboxyl group, deshielded. [6]
C3 (CH ₂)	20-25	Methylene (CH ₂)	Aliphatic methylene carbon.
C4 (CH ₂)	35-40	Methylene (CH ₂)	α -carbon to the pyridine ring, deshielded.
C5 (Py)	158-162	Quaternary (C)	Carbon adjacent to the electronegative nitrogen in the pyridine ring. [5]
C6 (Py)	121-125	Methine (CH)	Aromatic carbon in the pyridine ring. [5]
C7 (Py)	136-140	Methine (CH)	Aromatic carbon in the pyridine ring. [5]
C8 (Py)	123-127	Methine (CH)	Aromatic carbon in the pyridine ring. [5]
C9 (Py)	148-152	Methine (CH)	Aromatic carbon adjacent to the nitrogen, deshielded. [5]

B. DEPT (Distortionless Enhancement by Polarization Transfer) Analysis

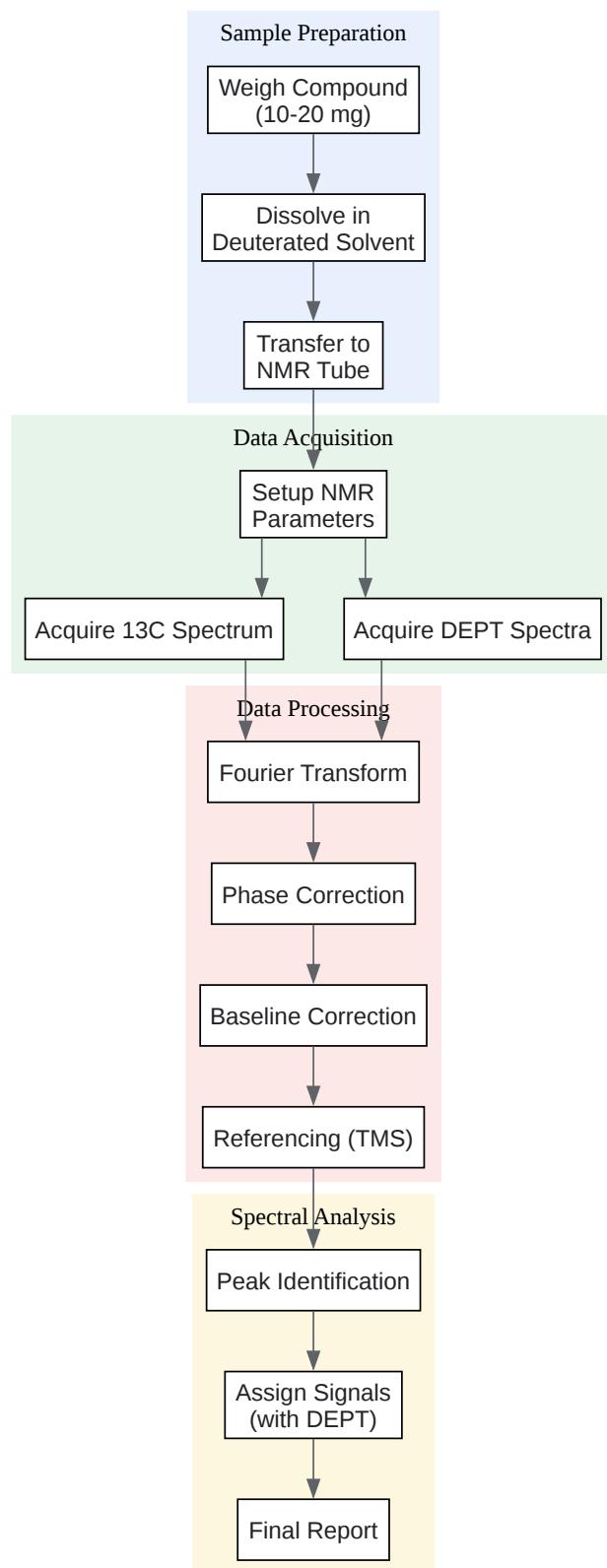
To aid in the assignment of the aliphatic and aromatic CH/CH₂ signals, DEPT experiments are invaluable.[15]

- DEPT-90: Will only show signals for methine (CH) carbons. In this case, C6, C7, C8, and C9.
- DEPT-135: Will show positive signals for methine (CH) and methyl (CH₃) carbons, and negative signals for methylene (CH₂) carbons. Here, C6, C7, C8, and C9 will be positive, while C2, C3, and C4 will be negative.
- Quaternary carbons (C1 and C5) will be absent in both DEPT-90 and DEPT-135 spectra.[15]

This information allows for the unambiguous assignment of each carbon signal in the spectrum.

IV. Workflow and Visualization

The overall workflow from sample preparation to final spectral analysis is a systematic process designed for accuracy and efficiency.



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Caption: Workflow for ^{13}C NMR analysis of **4-(pyridin-2-yl)butanoic acid**.

V. Conclusion

This application note has outlined a detailed protocol for the ^{13}C NMR analysis of **4-(pyridin-2-yl)butanoic acid**. By following the prescribed methods for sample preparation, instrument setup, and data analysis, researchers can confidently obtain and interpret high-quality spectra for this compound. The use of DEPT sequences is highly recommended to resolve ambiguities in spectral assignment. The principles and predicted chemical shifts discussed provide a solid foundation for the structural elucidation of this and structurally related molecules, ensuring scientific integrity in research and development applications.

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